molecular formula C10H9N5O4 B13841245 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol

6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol

Cat. No.: B13841245
M. Wt: 263.21 g/mol
InChI Key: WLKZNODGBBNCRM-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a methyl group at position 6 and a hydrazinyl-linked 5-nitrofuran moiety at position 2. This structure combines a pyrimidine ring, known for its role in nucleic acid metabolism, with a nitrofuran group, which is associated with redox-mediated antimicrobial and antiparasitic activity .

Properties

IUPAC Name

4-methyl-2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c1-6-4-8(16)13-10(12-6)14-11-5-7-2-3-9(19-7)15(17)18/h2-5H,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKZNODGBBNCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol typically involves the condensation of 6-methyl-2-hydrazinylpyrimidin-4-ol with 5-nitrofuran-2-carbaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

The compound 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol , with the CAS number 13293-13-5, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, structure, biological activity, and relevant case studies to elucidate its applications.

Chemical Properties and Structure

Molecular Formula : C10H9N5O4
Molecular Weight : 263.2096 g/mol
Chemical Structure : The compound features a pyrimidin-4-ol core substituted with a hydrazine moiety and a nitrofuran group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol exhibit significant antibacterial and antifungal properties. A study on hydrazone derivatives demonstrated that modifications in the structure could enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties due to its functional groups .

Anticancer Properties

The nitrofuran moiety is known for its role in anticancer activity. Compounds containing nitrofuran have been studied for their ability to induce apoptosis in cancer cells. The presence of the pyrimidine ring may further contribute to this effect by interacting with cellular targets involved in cancer progression .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound could play a role in neuroprotection. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a significant concern .

Synthesis and Biological Evaluation

A recent study focused on synthesizing 2-methyl-5-nitro-6-phenylnicotinohydrazide derivatives, highlighting the importance of structural modifications for enhancing biological activity. The synthesized compounds were evaluated for antibacterial and antifungal activities, providing insights into how similar modifications can be applied to 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol to optimize its pharmacological properties .

Clinical Implications

The potential applications of 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol extend to innovative clinical applications in treating complex diseases such as cancer and neurodegenerative disorders. The ongoing research into the kynurenine pathway and its metabolites underscores the relevance of this compound as a therapeutic candidate .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular macromolecules such as DNA, proteins, and lipids. This oxidative damage can result in cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

TCMDC-125802

  • Structure : (E)-6-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)-N²,N⁴-diphenyl-1,3,5-triazine-2,4-diamine.
  • Key Similarity : Shares the (5-nitrofuran-2-yl)methylene hydrazinyl motif.
  • Activity : Exhibits potent antitubercular activity (MIC = 62.5 ng/mL against Mycobacterium tuberculosis), attributed to the nitro group’s ability to generate cytotoxic radicals under bacterial reductase activity .
  • Divergence : The triazine core replaces the pyrimidin-4-ol ring, likely altering solubility and target specificity.

BSF Series Nitroheterocyclic Compounds

  • Structures: 4-R-substituted-N′-[(5-nitrofuran-2-yl)methylene] benzhydrazides (R = H, Cl, NO₂, CH₃, C₄H₉).
  • Key Similarity : Nitrofuran-hydrazone linkage and nitroheterocyclic design.
  • Activity: Demonstrated sub-micromolar IC₅₀ values against Leishmania infantum promastigotes (e.g., BSF-NO₂: 0.58 µM). The nitro group and substituents (Cl, NO₂) enhance redox cycling and membrane penetration .

Thiazolyl Hydrazone Derivatives

  • Structure : 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(aryl)thiazoles.
  • Key Similarity : Hydrazone linkage and nitrophenyl-furan substituents.
  • Activity : Antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC₅₀ = 125 µg/mL against MCF-7 cells) effects. The thiazole ring may enhance π-π stacking with fungal ergosterol or cancer cell receptors .
  • Divergence : Thiazole core vs. pyrimidin-4-ol; the latter’s hydroxyl group may improve solubility but reduce lipid membrane permeability.

Pyridine-Based Hydrazones

  • Structure : 6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazinyl]pyrimidin-4-ol.
  • Key Similarity : Pyrimidin-4-ol core and hydrazine bridge.
  • Activity: Limited direct data, but pyridine’s basic nitrogen may enhance metal chelation or kinase inhibition compared to nitrofuran’s redox activity .

Structural-Activity Relationship (SAR) Analysis

Feature Impact on Activity Examples
5-Nitrofuran Moiety Enhances redox-mediated antimicrobial/antiparasitic activity via nitro radical generation . TCMDC-125802, BSF series
Pyrimidin-4-ol Core Improves solubility and hydrogen bonding; may intercalate DNA or inhibit enzymes . Target compound, pyridine derivatives
Hydrazine Linker Increases conformational flexibility and hydrogen-bonding capacity . All compared compounds
Substituents (R-groups) Electron-withdrawing groups (Cl, NO₂) enhance potency; bulky groups reduce bioavailability . BSF-Cl (IC₅₀ = 0.72 µM)

Biological Activity

6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol is a synthetic organic compound with potential biological activities. This compound is characterized by the presence of a nitrofuran moiety, which is known for its antimicrobial properties, and a pyrimidine structure that may contribute to its biological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

  • IUPAC Name: 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol
  • Molecular Formula: C10H9N5O4
  • Molecular Weight: 263.2096 g/mol
  • CAS Number: 13293-13-5

Biological Activity Overview

The biological activity of 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol has been studied primarily in the context of antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial efficacy of compounds containing the nitrofuran moiety, including derivatives similar to 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Microorganisms
Compound A0.51S. aureus
Compound B12E. coli
Compound C0.5>2L. monocytogenes

In a comparative study, compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving DNA intercalation and enzyme inhibition.

Mechanisms of Action:

  • DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It may inhibit specific enzymes such as tyrosine kinases that are involved in cell proliferation .
  • Reactive Oxygen Species (ROS) Generation: The nitrofuran moiety can generate ROS, leading to oxidative stress in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of compounds related to 6-Methyl-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrimidin-4-ol:

  • Study on Antimicrobial Efficacy:
    A recent study synthesized various hydrazone derivatives and evaluated their antimicrobial activity against standard strains. The results indicated that certain derivatives exhibited better antimicrobial profiles than traditional antibiotics like nitrofurazone .
  • Anticancer Activity Assessment:
    In vitro studies have shown that similar compounds can induce apoptosis in specific cancer cell lines, suggesting a promising avenue for further research into their use as anticancer agents .

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